molecular formula C6HBrClF3 B2363915 2-Bromo-1-chloro-3,4,5-trifluorobenzene CAS No. 1000577-28-5

2-Bromo-1-chloro-3,4,5-trifluorobenzene

Cat. No.: B2363915
CAS No.: 1000577-28-5
M. Wt: 245.42
InChI Key: IDWJHPHIYHBSKA-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3,4,5-trifluorobenzene is an aromatic compound with the molecular formula C6HBrClF3. It is characterized by the presence of bromine, chlorine, and three fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3,4,5-trifluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-3,4,5-trifluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-3,4,5-trifluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

2-Bromo-1-chloro-3,4,5-trifluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for research purposes.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3,4,5-trifluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. The bromine and chlorine atoms can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Chloro-2,4,5-trifluorobenzene
  • 2-Bromo-1-chloro-4,5-difluorobenzene

Comparison: Compared to its similar compounds, 2-Bromo-1-chloro-3,4,5-trifluorobenzene is unique due to the specific positioning of the halogen and fluorine atoms on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. For instance, the presence of three fluorine atoms in the 3, 4, and 5 positions significantly enhances the compound’s electron-withdrawing capability, making it more reactive towards nucleophiles .

Properties

IUPAC Name

2-bromo-1-chloro-3,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWJHPHIYHBSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Br)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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